molecular formula C26H31N5O3 B1666470 Abitesartan CAS No. 137882-98-5

Abitesartan

Numéro de catalogue B1666470
Numéro CAS: 137882-98-5
Poids moléculaire: 461.6 g/mol
Clé InChI: ZUMPSVPHCDJCMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Abitesartan is an Angiotensin II receptor antagonist . It is identified by the IUPAC name 1-([pentanoyl-([4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl)amino]methyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The molecular formula of Abitesartan is C26H31N5O3 . The molar mass is 461.566 g·mol−1 . The structure includes a pentanoyl group, a biphenyl group, a tetrazol group, and a cyclopentane carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Abitesartan include a molecular formula of C26H31N5O3 and a molar mass of 461.566 g·mol−1 . The exact mass is 461.24 . The elemental analysis shows that it contains Carbon (67.66%), Hydrogen (6.77%), Nitrogen (15.17%), and Oxygen (10.40%) .

Applications De Recherche Scientifique

1. Application in Hypertension and Diabetic Nephropathy

Abitesartan, and similar drugs like losartan and enalapril, are primarily researched for their efficacy in treating hypertension and related complications. A study by Lacourciére et al. (2000) focused on hypertensive type 2 diabetics with early nephropathy, demonstrating the significant role of these drugs in reducing albuminuria and stabilizing the decline in glomerular filtration rate (GFR). This points to their potential in managing kidney function in diabetic patients with hypertension (Lacourciére et al., 2000).

2. Antihypertensive Effects and Cardiovascular Applications

Another key area of application is in cardiovascular diseases. The paper by Sharma et al. (2007) on the SMOOTH study illustrates the effectiveness of telmisartan, a drug similar to abitesartan, in lowering blood pressure, particularly in overweight/obese patients with type 2 diabetes. The study highlights the significance of these drugs in managing hypertension and reducing the risk of cardiovascular events (Sharma et al., 2007).

3. Role in Renal Disease Management

Research has also explored the role of these drugs in renal disease management beyond diabetic nephropathy. In the COOPERATE-ABP substudy, Nakao et al. (2004) examined the effects of losartan and trandolapril on renal outcomes. The study found that the combination treatment significantly retarded the progression of non-diabetic kidney disease, emphasizing the potential of abitesartan-like drugs in broader renal disease management (Nakao et al., 2004).

4. Impact on HIV-Associated Nephropathy

The incidence and management of HIV-1-associated nephropathy (HIVAN) have also been a research focus. Lucas et al. (2004) found that HAART was associated with a significant reduction in HIVAN incidence. This indicates the potential indirect impact of drugs like abitesartan in managing renal complications in HIV patients (Lucas et al., 2004).

Propriétés

IUPAC Name

1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-2-3-10-23(32)31(18-26(25(33)34)15-6-7-16-26)17-19-11-13-20(14-12-19)21-8-4-5-9-22(21)24-27-29-30-28-24/h4-5,8-9,11-14H,2-3,6-7,10,15-18H2,1H3,(H,33,34)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMPSVPHCDJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC4(CCCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160360
Record name Abitesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abitesartan

CAS RN

137882-98-5
Record name Abitesartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137882-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abitesartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137882985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abitesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABITESARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YY13B9G25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abitesartan
Reactant of Route 2
Abitesartan
Reactant of Route 3
Abitesartan
Reactant of Route 4
Abitesartan
Reactant of Route 5
Abitesartan
Reactant of Route 6
Abitesartan

Citations

For This Compound
17
Citations
A Ladhari, G La Mura, C Di Marino, G Di Fabio… - Sustainable Chemistry …, 2021 - Elsevier
… In particular, losartan, valsartan, candesartan, irbesartan, olmesartan, tasosartan, fimasartan, elisartan, embusartan, milfasartan, ripisartan and abitesartan have a tetrazole ring ortho to …
Number of citations: 18 www.sciencedirect.com
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
LJ Li, YJ Chen, GM Wang, WL Tang… - The Cochrane Database …, 2017 - ncbi.nlm.nih.gov
… 14 (abitesartan or azilsartan or candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or KT3‐671 or losartan or milfasartan or olmesartan or saprisartan or …
Number of citations: 1 www.ncbi.nlm.nih.gov
MS Al-Nimer - Neurosciences Journal, 2012 - nsj.org.sa
Hypertension is the most important controllable and modifiable risk factor for stroke. The relationship between blood pressure and stroke mortality is strong and linear. Angiotensin …
Number of citations: 1 nsj.org.sa
RM Finizola, E Infante, B Finizola… - The Cochrane …, 2019 - ncbi.nlm.nih.gov
… 19 or/13‐18 20 exp losartan/ 21 (abitesartan or azilsartan or candesartan or elisartan or embusartan or eprosartan or forasartan or irbesartan or losartan or milfasartan or olmesartan or …
Number of citations: 2 www.ncbi.nlm.nih.gov
D Tsvetkova, D Obreshkova, S Ivanova, V Yankov… - headache, 2016 - researchgate.net
The major risk for mortality from chronic heart and kidney disease worldwide is an inadequate treatment of hypertension. Therapy of hypertension becomes successfully by the …
Number of citations: 4 www.researchgate.net
V Mühlbauer, D Dallmeier, S Brefka, C Bollig… - eshonline.org
Background: It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 0 www.eshonline.org
IR UV - cloudflare-ipfs.com
Methionine (abbreviated as Met or M; encoded by the codon AUG) is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group (which is in the protonated…
Number of citations: 0 cloudflare-ipfs.com
RT Lumbers, N Martin, K Manoharan… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
Objectives To evaluate the safety and efficacy of beta‐blockers (BBs), angiotensin converting enzyme inhibitors (ACEIs), angiotensin receptor antagonists (ARBs), mineralocorticoid …
Number of citations: 2 www.ncbi.nlm.nih.gov
Z Babar, T Gammie, D Gnjidic, E Reeve… - The Cochrane …, 2017 - europepmc.org
This is a protocol for a Cochrane Review (Intervention). The objectives are as follows: To investigate whether withdrawal of antihypertensive medicines is feasible, and evaluate the …
Number of citations: 3 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.